Cas no 2060027-90-7 (2-(1-methanesulfonylethenyl)thiophene)

2-(1-methanesulfonylethenyl)thiophene 化学的及び物理的性質
名前と識別子
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- Thiophene, 2-[1-(methylsulfonyl)ethenyl]-
- 2-(1-methanesulfonylethenyl)thiophene
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- MDL: MFCD30500539
- インチ: 1S/C7H8O2S2/c1-6(11(2,8)9)7-4-3-5-10-7/h3-5H,1H2,2H3
- InChIKey: TWIOPXHUCXCXTA-UHFFFAOYSA-N
- SMILES: C1(C(S(C)(=O)=O)=C)SC=CC=1
2-(1-methanesulfonylethenyl)thiophene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-339760-0.05g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 0.05g |
$1056.0 | 2023-09-03 | ||
Enamine | EN300-339760-0.25g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 0.25g |
$1156.0 | 2023-09-03 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049831-1g |
2-(1-Methanesulfonylethenyl)thiophene |
2060027-90-7 | 95% | 1g |
¥6167.0 | 2023-03-11 | |
Enamine | EN300-339760-0.5g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 0.5g |
$1207.0 | 2023-09-03 | ||
Enamine | EN300-339760-10g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 10g |
$5405.0 | 2023-09-03 | ||
Enamine | EN300-339760-2.5g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 2.5g |
$2464.0 | 2023-09-03 | ||
Enamine | EN300-339760-5.0g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 5.0g |
$3645.0 | 2023-02-23 | ||
Enamine | EN300-339760-1g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 1g |
$1256.0 | 2023-09-03 | ||
Enamine | EN300-339760-1.0g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-339760-0.1g |
2-(1-methanesulfonylethenyl)thiophene |
2060027-90-7 | 0.1g |
$1106.0 | 2023-09-03 |
2-(1-methanesulfonylethenyl)thiophene 関連文献
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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8. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
2-(1-methanesulfonylethenyl)thiopheneに関する追加情報
Research Brief on 2-(1-Methanesulfonylethenyl)thiophene (CAS: 2060027-90-7) in Chemical Biology and Pharmaceutical Applications
The compound 2-(1-methanesulfonylethenyl)thiophene (CAS: 2060027-90-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug development. The compound's thiophene core and methanesulfonyl vinyl moiety make it a versatile scaffold for designing novel bioactive molecules, particularly in targeting inflammatory pathways and enzyme inhibition.
Recent studies have highlighted the role of 2-(1-methanesulfonylethenyl)thiophene as a key intermediate in the synthesis of small-molecule inhibitors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in developing selective kinase inhibitors, showing promising activity against protein kinases involved in cancer progression. The compound's ability to modulate kinase activity stems from its electrophilic vinyl sulfone group, which forms covalent bonds with cysteine residues in the target enzymes, a mechanism increasingly exploited in targeted therapies.
In addition to its kinase inhibitory properties, 2-(1-methanesulfonylethenyl)thiophene has been investigated for its anti-inflammatory effects. A preclinical study in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of this compound significantly reduced pro-inflammatory cytokine production in macrophage models, suggesting potential applications in treating chronic inflammatory diseases. The study attributed this activity to the compound's interaction with the NF-κB signaling pathway, a critical regulator of inflammation.
The synthetic accessibility of 2-(1-methanesulfonylethenyl)thiophene has also been a focus of recent research. A 2024 ACS Omega paper detailed an optimized, scalable synthesis route using palladium-catalyzed cross-coupling reactions, achieving high yields (>85%) and purity suitable for pharmaceutical development. This advancement addresses previous challenges in large-scale production, paving the way for further preclinical evaluation.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 2-(1-methanesulfonylethenyl)thiophene derivatives. Recent computational studies have employed molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to guide structural modifications, aiming to improve bioavailability and reduce off-target effects. These efforts underscore the compound's potential as a privileged structure in medicinal chemistry.
In conclusion, 2-(1-methanesulfonylethenyl)thiophene (CAS: 2060027-90-7) represents a compelling case study in the intersection of chemical biology and drug discovery. Its dual role as a synthetic intermediate and bioactive scaffold highlights its versatility, while ongoing research continues to expand its therapeutic potential. Future directions may include clinical translation of its kinase inhibitors and exploration of its immunomodulatory properties, positioning this compound as a valuable asset in addressing unmet medical needs.
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